molecular formula C20H18N2O2S B2432860 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide CAS No. 1797792-89-2

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide

Cat. No.: B2432860
CAS No.: 1797792-89-2
M. Wt: 350.44
InChI Key: ACUKYRLCBMUVDC-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is a novel synthetic compound designed for pharmacological research, incorporating multiple heterocyclic pharmacophores known for bioactive properties. This hybrid molecule is of significant scientific interest due to its rational design, which combines an indole-2-carboxamide core with furan and thiophene substituents. Indole derivatives are extensively investigated as scaffolds for anticancer agents and have demonstrated activity against a range of cancer cell lines, sometimes via mechanisms such as cell cycle arrest and apoptosis induction . Furthermore, similar compounds have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology . The incorporation of the furan moiety is a common strategy in medicinal chemistry, as this electron-rich system can modify protein binding interactions and improve pharmacokinetic properties . The structural features of this compound suggest potential as a multi-targeted agent, aligning with contemporary drug discovery strategies that aim to enhance therapeutic efficacy and selectivity by engaging multiple biological pathways simultaneously . Researchers can utilize this compound as a chemical tool for probing biological mechanisms or as a lead structure for the development of new therapeutic agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-20(19-13-15-5-1-2-8-18(15)21-19)22(14-16-6-3-11-24-16)10-9-17-7-4-12-25-17/h1-8,11-13,21H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUKYRLCBMUVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide is a synthetic organic compound that features a complex structure incorporating furan, thiophene, and indole moieties. This unique combination suggests potential biological activities that are currently being explored in various research contexts.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₅N₃O₂S, with a molecular weight of approximately 290.35 g/mol. The presence of functional groups such as the carboxamide allows for diverse chemical reactivity, making this compound a candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing furan and thiophene derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer Properties : Indole derivatives are well-documented for their cytotoxic effects against various cancer cell lines, including malignant brain tumors .
  • Anti-inflammatory Effects : Certain indole-based compounds have demonstrated potential in modulating inflammatory responses.

Comparative Analysis of Similar Compounds

The following table summarizes related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(furan-2-ylmethyl)-N-(4-methylthiazol-5-yl)acetamideFuran and thiazole moietiesAntimicrobial
N-(furan-3-carboxylic acid)indoleFuran and indoleAnticancer
N-(thiophen-3-carbonyl)indoleThiophene and indoleAntimicrobial

The distinct arrangement of furan and thiophene linked to an indole structure in this compound may confer unique biological properties not fully explored in other derivatives.

Antitumor Evaluation

A study focusing on the synthesis and evaluation of indole derivatives highlighted the cytotoxic effects of similar indole-based compounds against various cancer cell lines. For instance, one derivative demonstrated an IC₅₀ value of 0.33 μM against pediatric glioblastoma cells, indicating strong antiproliferative activity .

Investigations into the mechanism of action for compounds similar to this compound suggest interactions with specific molecular targets such as enzymes involved in disease processes. For example, derivatives have been shown to inhibit bacterial cystathionine gamma-synthase, which could provide insights into their therapeutic potential.

Future Directions

Ongoing research is essential to fully elucidate the biological activity of this compound. Future studies should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to evaluate the efficacy and safety profile.
  • Mechanistic Studies : Identifying specific molecular targets and pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound’s structure influence its biological properties.

Scientific Research Applications

Pharmacological Applications

  • Antibacterial Activity
    • Research has shown that derivatives of compounds with similar structures exhibit potent antibacterial properties. For instance, thiazole derivatives have demonstrated superior activity compared to traditional antibiotics like ampicillin and streptomycin, suggesting that the furan and thiophene components may enhance antibacterial efficacy through improved binding to bacterial targets .
  • Antiviral Potential
    • The compound's structure allows it to interact with viral enzymes, potentially inhibiting their activity. In studies involving inhibitors of the SARS-CoV-2 Nsp14 methyltransferase, compounds with similar scaffolds were found to effectively inhibit viral replication, indicating a promising avenue for further exploration in antiviral drug development .
  • Cancer Therapeutics
    • Methyltransferases have been targeted in cancer therapy due to their role in regulating gene expression. Compounds like N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide may serve as lead candidates for developing selective inhibitors that could disrupt cancer cell proliferation by modulating epigenetic mechanisms .

Antimicrobial Efficacy

A study explored the antimicrobial properties of synthesized compounds related to this compound. The results indicated significant inhibition against various bacterial strains, highlighting the potential for developing new antibiotics based on this compound's structure .

Structure-Based Drug Design

Utilizing structure-based drug design, researchers have identified modifications to the indole framework that enhance binding affinity to target proteins involved in disease pathways. The incorporation of the furan and thiophene moieties has been shown to improve solubility and bioavailability, critical factors in drug formulation .

Q & A

Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide?

The synthesis typically involves coupling indole-2-carboxylic acid derivatives with furan- and thiophene-containing amines. A common method uses carbodiimide-based coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base. For example:

React 1H-indole-2-carboxylic acid with N-(furan-2-ylmethyl)-2-(thiophen-2-yl)ethylamine in DCM.

Add TBTU at 0–5°C to activate the carboxylic acid.

Monitor progress via TLC (hexane:ethyl acetate, 9:3 v/v) and purify using column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C): Confirms substituent connectivity and purity. DMSO-d₆ is often used as a solvent .
  • X-ray crystallography : Resolves 3D molecular geometry and intermolecular interactions (e.g., dihedral angles between aromatic rings) .
  • Mass spectrometry (MS) : Validates molecular weight via ESI-TOF or MALDI-TOF .
  • Elemental analysis : Ensures purity within 0.5% of theoretical values .

Q. How is purification optimized for intermediates during synthesis?

  • Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) identifies intermediates.
  • Flash column chromatography (silica gel, gradient elution) isolates products.
  • Recrystallization from ethanol or DCM/hexane mixtures yields high-purity crystals .

Advanced Research Questions

Q. How do structural modifications influence biological activity in this compound class?

Substituents on the indole, furan, or thiophene moieties modulate activity. For example:

  • Adding electron-withdrawing groups (e.g., nitro, cyano) to the indole ring enhances binding to targets like EGFR.
  • Extending the thiophene ethyl chain improves solubility and pharmacokinetics. SAR studies show that methoxyphenoxy substituents (e.g., compound 6p in ) significantly boost anticancer activity .

Q. What methodologies identify the compound’s biological targets and mechanisms?

  • Kinase inhibition assays : Test against EGFR, VEGFR, or PDGFR using recombinant enzymes and ATP-competitive assays.
  • Cell viability assays (MTT/XTT): Screen against cancer lines (e.g., A549, HeLa) to determine IC₅₀ values.
  • Molecular docking : Models interactions with target proteins (e.g., EGFR tyrosine kinase domain) using crystallographic data .

Q. How can contradictory data in biological assays be resolved?

  • Orthogonal assays : Confirm cytotoxicity via apoptosis markers (e.g., caspase-3 activation) alongside viability assays.
  • Purity validation : Use HPLC (>95% purity) to rule out impurities affecting results.
  • Structural analogs : Compare activity trends across derivatives to isolate substituent-specific effects .

Q. What advanced techniques analyze stability and degradation pathways?

  • Forced degradation studies : Expose the compound to heat, light, or pH extremes, then monitor via:
    • HPLC-MS : Identifies degradation products.
    • FT-IR : Detects functional group changes (e.g., amide bond hydrolysis) .
  • Accelerated stability testing : Stores samples at 40°C/75% RH for 1–3 months to predict shelf life .

Q. How is computational modeling applied to optimize this compound?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) simulations : Assess binding stability in physiological conditions (e.g., solvation effects).
  • QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with activity to guide design .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. spectroscopic data?

  • Case : X-ray data shows a dihedral angle of 13.5° between indole and thiophene rings, while NMR suggests greater flexibility.
  • Resolution : Use variable-temperature NMR to probe conformational dynamics. Cross-validate with DFT-optimized geometries .

10. Resolving conflicting biological activity across cell lines:

  • Case : High potency in HeLa but low activity in HepG2.
  • Approach :
    • Profile expression levels of target proteins (e.g., EGFR) in each line via Western blot.
    • Test metabolite stability in liver microsomes to assess HepG2-specific degradation .

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